3,4-dihydro-2H-pyrrol-5-amine
Overview
Description
Pyrrolidin-(2Z)-ylideneamine is a nitrogen-containing heterocyclic compound It features a five-membered ring structure with a double bond between the second and third carbon atoms and an amine group attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrrolidin-(2Z)-ylideneamine can be synthesized through several methods. One common approach involves the cyclization of N-substituted piperidines. This process typically includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst at high temperatures and pressures .
Industrial Production Methods: Industrial production of pyrrolidin-(2Z)-ylideneamine often utilizes continuous tube or tube bundle reactors operated in the cycle gas method. The catalyst is arranged as a fixed-bed, and the conversion is carried out in the downflow mode. The product is obtained after multistage purification and separation by extractive and azeotropic distillation .
Chemical Reactions Analysis
Types of Reactions: Pyrrolidin-(2Z)-ylideneamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the double bond and the amine group, which provide reactive sites for different reagents.
Common Reagents and Conditions:
Oxidation: Pyrrolidin-(2Z)-ylideneamine can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include various substituted pyrrolidines, pyrrolidinones, and other nitrogen-containing heterocycles .
Scientific Research Applications
Mechanism of Action
The mechanism of action of pyrrolidin-(2Z)-ylideneamine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, docking analyses have suggested that it binds to the podophyllotoxin pocket of the protein gamma tubulin, which is involved in the anticancer activity . The compound’s unique structure allows it to fit into these binding sites, thereby modulating the activity of the target proteins.
Comparison with Similar Compounds
Pyrrolidine: A saturated heterocycle with a similar ring structure but without the double bond.
Pyrrolidinone: A lactam derivative of pyrrolidine with a carbonyl group at the second position.
Pyrrole: An aromatic compound with a five-membered ring containing a nitrogen atom.
Uniqueness: Pyrrolidin-(2Z)-ylideneamine is unique due to the presence of the double bond and the amine group, which provide additional reactive sites compared to pyrrolidine and pyrrolidinone.
Properties
IUPAC Name |
3,4-dihydro-2H-pyrrol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2/c5-4-2-1-3-6-4/h1-3H2,(H2,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBMZYSKLWQXLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60509645 | |
Record name | 3,4-Dihydro-2H-pyrrol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60509645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872-34-4 | |
Record name | 3,4-Dihydro-2H-pyrrol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60509645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.